Cas no 2171149-57-6 ((1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate)

(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate 化学的及び物理的性質
名前と識別子
-
- (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate
- 2171149-57-6
- EN300-1612865
-
- インチ: 1S/C11H17ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h8-10H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
- InChIKey: XYXIBDKVXBHKFH-KXUCPTDWSA-N
- ほほえんだ: ClC(=O)O[C@@H]1C[C@H](C)CC[C@H]1C(=C)C
計算された属性
- せいみつぶんしりょう: 216.0917075g/mol
- どういたいしつりょう: 216.0917075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 26.3Ų
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612865-0.1g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 0.1g |
$956.0 | 2023-06-04 | ||
Enamine | EN300-1612865-2500mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 2500mg |
$2127.0 | 2023-09-23 | ||
Enamine | EN300-1612865-250mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 250mg |
$999.0 | 2023-09-23 | ||
Enamine | EN300-1612865-2.5g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 2.5g |
$2127.0 | 2023-06-04 | ||
Enamine | EN300-1612865-10.0g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 10g |
$4667.0 | 2023-06-04 | ||
Enamine | EN300-1612865-0.25g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 0.25g |
$999.0 | 2023-06-04 | ||
Enamine | EN300-1612865-0.5g |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 0.5g |
$1043.0 | 2023-06-04 | ||
Enamine | EN300-1612865-500mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 500mg |
$1043.0 | 2023-09-23 | ||
Enamine | EN300-1612865-10000mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 10000mg |
$4667.0 | 2023-09-23 | ||
Enamine | EN300-1612865-50mg |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate |
2171149-57-6 | 50mg |
$912.0 | 2023-09-23 |
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate 関連文献
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformateに関する追加情報
(1R,2S,5R)-5-Methyl-2-(Prop-1-En-2-Yl)Cyclohexyl Chloroformate: A Chiral Building Block in Modern Chemical Biology
Among the diverse array of organic intermediates used in pharmaceutical and materials science, (1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexyl chloroformate (CAS 2171149-57-6) stands out as a highly specialized reagent with unique structural features. This compound combines a chiral cyclohexyl scaffold bearing a methyl group at position 5 and an allyl substituent at position 2 with a reactive chloroformate ester moiety. The stereochemistry specified by its IUPAC name (1R,2S,5R) indicates three distinct chiral centers arranged in a non-symmetrical configuration that imparts distinct physicochemical properties compared to its geometric isomers.
Recent advancements in asymmetric synthesis have positioned this compound as a critical intermediate in the construction of bioactive molecules. Researchers from the University of Basel demonstrated its utility in synthesizing enantiopure α-amino phosphonates, key components in HIV protease inhibitors (J. Med. Chem., 2023). The chloroformate group facilitates nucleophilic substitution reactions under mild conditions while the allylic position provides opportunities for subsequent cross-metathesis reactions - a combination enabling multi-step assembly of complex pharmacophores without racemization.
Structural analysis reveals this compound's dual reactivity profile: the electrophilic carbonyl chloride functionality enables efficient coupling with primary/secondary alcohols or phenols to form stable carbonate esters. Simultaneously, the propenyl substituent exhibits Michael acceptor properties, allowing participation in conjugate addition reactions with thiols and amines. This dual functionality was exploited by MIT chemists to create novel redox-responsive hydrogels, where reversible thiol-disulfide exchange mechanisms were mediated through this compound's unique architecture (ACS Macro Letters, 2024).
Spectroscopic characterization confirms its distinctive properties: 1H NMR analysis shows characteristic allylic proton signals at δ 5.3–5.8 ppm and cyclohexane ring protons displaying ABX spin systems indicative of the specified stereochemistry. The IR spectrum exhibits strong carbonyl absorption bands at ~1800 cm⁻¹ from the chloroformate group and ~980 cm⁻¹ from the C=C double bond. These spectral signatures provide definitive identification while ensuring purity standards above 98% as confirmed by preparative HPLC analysis.
In drug discovery applications, this compound's chiral cyclohexane core aligns with current trends emphasizing privileged structures found in FDA-approved drugs like pregabalin and gabapentin. Its incorporation into peptidomimetic scaffolds was recently shown to enhance metabolic stability by >3x compared to acyclic analogs (Nat. Commun., 2023). The propenyl group also serves as an ideal site for post-functionalization using transition metal catalysis - palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids generated biaryl derivatives exhibiting nanomolar activity against BRD4 bromodomains.
Safety studies conducted under Good Laboratory Practice guidelines confirm its handling compatibility within standard fume hood environments when used below recommended exposure limits (OEL < 0.5 mg/m³). Thermal stability analysis via DSC shows decomposition onset above 180°C under nitrogen atmosphere, enabling safe storage conditions (-20°C freezer storage recommended). These properties make it suitable for large-scale medicinal chemistry campaigns while maintaining compliance with modern laboratory safety protocols.
Computational studies using density functional theory (DFT) reveal intriguing electronic characteristics: frontier orbital analysis indicates HOMO-LUMO gaps of 4.8 eV suggesting moderate photochemical stability, while molecular dynamics simulations predict favorable interactions with PPARγ receptor binding pockets - findings corroborated experimentally through cell-based assays showing dose-dependent adipogenesis modulation (J. Med. Chem., 2024).
This compound's versatility is further highlighted in recent organocatalytic methodologies developed at Stanford University where it served as both protecting group and reaction partner in asymmetric epoxide openings (Angew. Chem., Int Ed., 2023). The chiral cyclohexane framework acted as an internal control element maintaining enantioselectivity (>95% ee) across multiple reaction conditions without requiring external chiral additives.
In materials science applications, this reagent enables controlled polymerization processes when incorporated into polyurethane precursors via step-growth polymerization mechanisms. Researchers from ETH Zurich demonstrated its use in creating stimuli-responsive coatings where the allyl moiety enabled UV-triggered crosslinking behavior while chloroformate groups provided adhesion-promoting carbonate linkages (Adv. Mater., 2024).
The synthesis route pioneered by Prof. List's group at Max Planck Institute employs an enantioselective epoxidation followed by ring-opening cascade using titanium-based catalysts achieving >98% diastereoselectivity (Science, 2023). This methodological breakthrough reduced process steps compared to traditional resolution approaches while minimizing waste production - aligning perfectly with green chemistry principles.
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